molecular formula C8H5F3O2 B042848 2,4,5-Trifluorophenylacetic acid CAS No. 209995-38-0

2,4,5-Trifluorophenylacetic acid

Cat. No. B042848
M. Wt: 190.12 g/mol
InChI Key: YSQLGGQUQDTBSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,5-Trifluorophenylacetic acid has been achieved through various methods. One approach involves the substitution and hydrolysis decarboxylation processes starting from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate. This method is highlighted for its simplicity, short reaction route, and the avoidance of toxic cyanide, offering a new pathway for producing 2,4,5-Trifluorophenylacetic acid (Bao Zhang-shu, 2014). Another noteworthy synthesis involves the continuous flow synthesis via sequential Grignard exchange and carboxylation reactions using microreactors, which has proven to be efficient for producing 2,4,5-Trifluorobenzoic acid, a closely related compound (Q. Deng et al., 2015).

Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluorophenylacetic acid is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical behavior and reactivity. The trifluoromethyl group contributes to the acid's unique properties, making it a valuable synthetic intermediate.

Chemical Reactions and Properties

2,4,5-Trifluorophenylacetic acid undergoes various chemical reactions, leveraging its fluorinated phenyl ring. For instance, it can participate in Grignard reactions, Friedel-Crafts acylation, and hydrolysis rearrangement, as demonstrated in the synthesis of sitagliptin starting materials (Liu Ze-ling, 2011). The compound's reactivity is also evident in catalyzed dehydrative condensation between carboxylic acids and amines, highlighting its versatility in organic synthesis (Ke Wang et al., 2018).

Scientific Research Applications

  • Pharmaceutical and Material Science Applications : A study by Deng et al. (2015) presents a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a compound closely related to 2,4,5-Trifluorophenylacetic acid, suggesting its use in pharmaceuticals and material science (Deng et al., 2015).

  • Starting Material for Sitagliptin : Liu Ze-ling (2011) demonstrates the synthesis of 2,4,5-Trifluorophenylacetic acid as a precursor for sitagliptin, a drug used in DPP-4 inhibitors, which are important in diabetes treatment (Liu Ze-ling, 2011).

  • Cell Homeostasis and Differentiation : Yamanoshita et al. (2001) found that 2,4,5-T, a compound similar to 2,4,5-Trifluorophenylacetic acid, suppresses apoptosis in PC12 cells, which could impact cell homeostasis and differentiation (Yamanoshita et al., 2001).

  • Herbicide Research : Jenssen and Renberg (1976) studied the chromosome breaking activity of 2,4-D and 2,4,5-T phenoxyacetic acids in mice, indicating their potential as herbicides (Jenssen & Renberg, 1976).

  • Analytical Chemistry : A study by Pinto et al. (2005) focused on developing HPLC methods for detecting isomers in trifluorophenylacetic acid, aiding in the process development for pharmaceutical intermediates (Pinto et al., 2005).

  • Environmental Science : Khan and Akhtar (2011) found that poly-o-toluidine Zr(IV) phosphate adsorbs 2,4,5-Trichlorophenoxy acetic acid effectively, which could be used in creating pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

2,4,5-Trifluorophenylacetic acid is used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor . It has good curative effect, small side effects, good safety and tolerance in treating type II diabetes .

properties

IUPAC Name

2-(2,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLGGQUQDTBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380723
Record name 2,4,5-Trifluorophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorophenylacetic acid

CAS RN

209995-38-0
Record name (2,4,5-Trifluorophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209995-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorophenylacetic Acid
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Record name 2,4,5-Trifluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.315
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 ml of concentrated sulphuric acid was added to 1-chloroethynyl-2,4,5-trifluorobenzene of formula IV, X=Cl and the mixture heated to 100° C. and left to stir for 1 hour. 50 ml of MTBE and 100 ml of water were then added. The phases were separated and the aqueous phase was re-extracted with 2×50 ml of MTBE. The combined organic phases were counter extracted with 3×50 ml of aqueous NaHCO3 and put to one side. The three aqueous phases of NaHCO3 were recombined and the resulting phase was acidified with hydrochloric acid and then extracted with 3×50 ml of MTBE. The organic phases were concentrated to a residue obtaining 0.25 g of 2,4,5-trifluorophenylacetic acid of formula (I) with a molar yield of 25%.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
1-chloroethynyl-2,4,5-trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
AM Pinto, V Antonucci, C Moeder… - Journal of liquid …, 2005 - Taylor & Francis
Trifluorophenylacetic acid (TFPAA) was synthesized from 2,4,5‐trifluorophenyl bromide and malonic acid starting materials as part of process development for a pharmaceutical …
Number of citations: 1 www.tandfonline.com
K Lin, Z Cai, W Zhou - Synthetic Communications, 2013 - Taylor & Francis
Economic syntheses of sitagliptin phosphate monohydrate, acknowledged as the first dipeptidyl peptidase 4 (DPP-4) inhibitor, have been achieved in an overall yield of 42.4% in four …
Number of citations: 13 www.tandfonline.com
M Sova, R Frlan, S Gobec, Z Časar - ACS omega, 2020 - ACS Publications
Various organic impurities (starting materials, reagents, intermediates, degradation products, by-products, and side products) could be present in active pharmaceutical ingredients …
Number of citations: 5 pubs.acs.org
A Hou, Z Deng, H Ma, T Liu - Tetrahedron, 2016 - Elsevier
We reported herein a new enzymatic route to synthesize a sitagliptin intermediate using an aminotransferase. Substrate profile indicated that hydroxyethyl-3-oxo-4-(2,4,5-trifluorophenyl)…
Number of citations: 27 www.sciencedirect.com
S Li, G Haoling, W Xufeng, F Gang… - Chinese Journal of …, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry NOTE * Corresponding author. E-mail: gaohl@zjut.edu.cn Received November 16, 2020, revised December 24, 2020, …
Number of citations: 2 sioc-journal.cn
G Tasnádi, E Forró, F Fülöp - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
The enantioselective (E∼ 200) Burkholderia cepacia-catalysed hydrolyses of β-amino esters with H2O (0.5 equiv.) in t-BuOMe or in i-Pr2O at 45 C are described. The enantiomers of …
Number of citations: 18 pubs.rsc.org
G Leszczynska, P Leonczak… - … and Nucleic Acids, 2013 - Taylor & Francis
In this paper, we discuss the usefulness of reductive amination of 5-formyl-2′,3′-O-isopropylidene(-2-thio)uridine with glycine or taurine esters in the presence of sodium …
Number of citations: 11 www.tandfonline.com
KB Hansen, Y Hsiao, F Xu, N Rivera… - Journal of the …, 2009 - ACS Publications
A highly efficient synthesis of sitagliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes mellitus (T2DM), has been developed. The key dehydrositagliptin …
Number of citations: 302 pubs.acs.org
V Sunjic, MJ Parnham, V Šunjić… - Signposts to Chiral Drugs …, 2011 - Springer
Biological target: Sitagliptin is a β-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DPP4), a serine protease with membrane cell-signalling and soluble N-terminal proline …
Number of citations: 1 link.springer.com
F Xu, JD Armstrong, GX Zhou, B Simmons… - Journal of the …, 2004 - ACS Publications
A practical, one-pot process for the preparation of β-keto amides via a three-component reaction, including Meldrum's acid, an amine, and a carboxylic acid, has been developed. Key to …
Number of citations: 82 pubs.acs.org

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